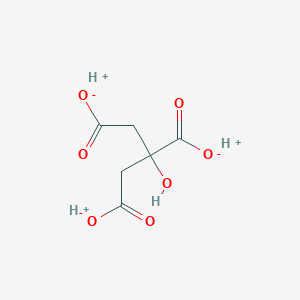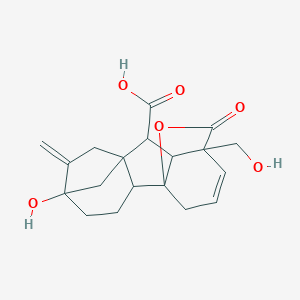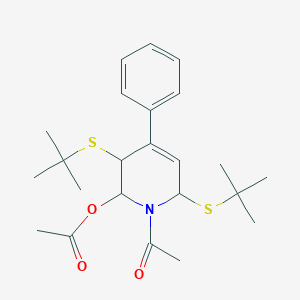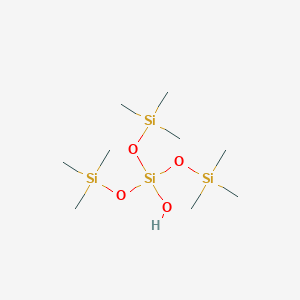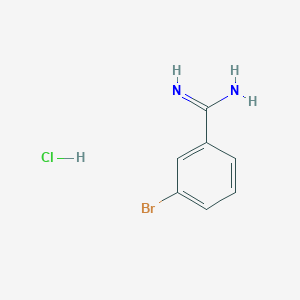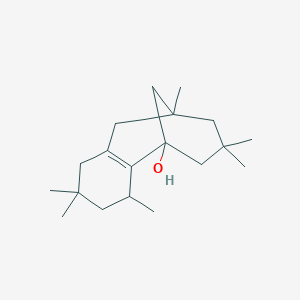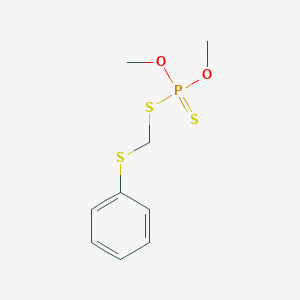
Phosphorodithioic acid, O,O-dimethyl S-((phenylthio)-methyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodithioic acid, O,O-dimethyl S-((phenylthio)-methyl) ester, commonly known as malathion, is a widely used organophosphate insecticide. It is used in agriculture, public health, and residential settings to control pests such as mosquitoes, flies, and agricultural pests. Malathion is also used in scientific research for its unique properties as an acetylcholinesterase inhibitor.
Mecanismo De Acción
Malathion works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately paralysis of the insect.
Efectos Bioquímicos Y Fisiológicos
Malathion has been shown to have both acute and chronic effects on the nervous system. Acute exposure to malathion can cause symptoms such as headache, dizziness, nausea, and vomiting. Chronic exposure to malathion has been linked to neurological disorders such as Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Malathion is a widely used insecticide that is readily available and relatively inexpensive. It is also relatively easy to work with in the laboratory. However, malathion is highly toxic and poses a risk to researchers working with it. Additionally, the use of malathion in laboratory experiments may not accurately reflect the effects of exposure to malathion in real-world settings.
Direcciones Futuras
There are many future directions for research on malathion. One area of research is the development of safer and more effective insecticides that do not pose a risk to human health or the environment. Another area of research is the development of treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease that target the effects of acetylcholinesterase inhibition. Finally, research is needed to better understand the long-term effects of exposure to malathion on human health and the environment.
Métodos De Síntesis
Malathion is synthesized by reacting dimethyl phosphorodithioate with 2-(methylthio) benzaldehyde in the presence of a catalyst. The resulting product is then purified by distillation to obtain pure malathion.
Aplicaciones Científicas De Investigación
Malathion is widely used in scientific research as an acetylcholinesterase inhibitor. It is used to study the effects of acetylcholinesterase inhibition on the nervous system and its role in neurological disorders such as Alzheimer's disease. Malathion is also used to study the toxicity of organophosphate insecticides and their effects on the environment.
Propiedades
Número CAS |
18722-80-0 |
|---|---|
Nombre del producto |
Phosphorodithioic acid, O,O-dimethyl S-((phenylthio)-methyl) ester |
Fórmula molecular |
C9H13O2PS3 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
dimethoxy-(phenylsulfanylmethylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H13O2PS3/c1-10-12(13,11-2)15-8-14-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clave InChI |
REKAQZOUNOBYJX-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)SCSC1=CC=CC=C1 |
SMILES canónico |
COP(=S)(OC)SCSC1=CC=CC=C1 |
Otros números CAS |
18722-80-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



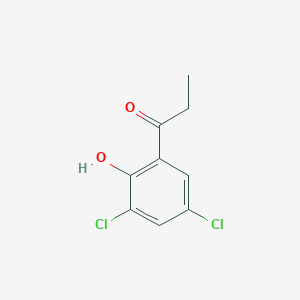
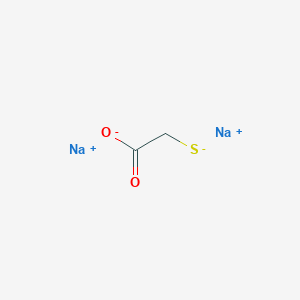
![1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone](/img/structure/B101704.png)
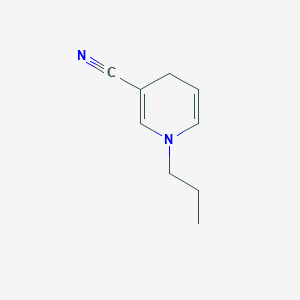

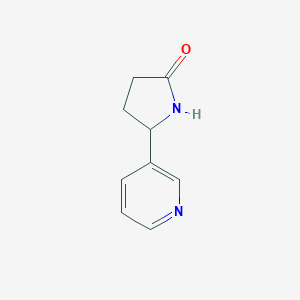
![(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B101711.png)
![1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B101712.png)
